molecular formula C7H6BNO3 B13410848 2-Cyano-5-hydroxyphenylboronic acid

2-Cyano-5-hydroxyphenylboronic acid

Cat. No.: B13410848
M. Wt: 162.94 g/mol
InChI Key: JPEFZOPIMYKUQO-UHFFFAOYSA-N
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Description

2-Cyano-5-hydroxyphenylboronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a cyano group (-CN) and a hydroxy group (-OH) attached to a phenyl ring, along with a boronic acid group (-B(OH)2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-hydroxyphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-hydroxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

(2-cyano-5-hydroxyphenyl)boronic acid

InChI

InChI=1S/C7H6BNO3/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3,10-12H

InChI Key

JPEFZOPIMYKUQO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)O)C#N)(O)O

Origin of Product

United States

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